

Chemical structure and properties of 4-Azidophlorizin.

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Compound Name: 4-Azidophlorizin

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4-Azidophlorizin: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Photoaffinity Probe for Glucose Transporters

Abstract

4-Azidophlorizin, a derivative of the natural product phlorizin, is a potent tool in the study of glucose transport mechanisms. Its utility as a high-affinity photoaffinity label allows for the specific identification and characterization of glucose transporter proteins, particularly the sodium-glucose cotransporters (SGLTs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **4-Azidophlorizin**. Detailed experimental protocols for its synthesis and application in photoaffinity labeling are presented, alongside a summary of its inhibitory effects on SGLT1 and SGLT2. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glucose transport and the development of novel therapeutics targeting SGLT proteins.

Chemical Structure and Physicochemical Properties

4-Azidophlorizin is a synthetic derivative of phlorizin, characterized by the introduction of an azide group on the B-ring of the phloretin aglycone. This modification imparts photoreactive

properties to the molecule while largely preserving its affinity for glucose transporters.

Chemical Structure:

- IUPAC Name: 1-[4,6-dihydroxy-2-(β -D-glucopyranosyloxy)phenyl]-3-(4-azidophenyl)-1-propanone
- Molecular Formula: $C_{21}H_{23}N_3O_9$
- Molecular Weight: 461.43 g/mol
- CAS Number: 79541-46-1

Physicochemical Properties:

The physicochemical properties of **4-Azidophlorizin** are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

Property	Value
Appearance	Off-white to orange solid
Solubility	Slightly soluble in DMSO and Methanol
Storage Conditions	Store at -20°C in the dark

Biological Activity and Inhibition of SGLTs

4-Azidophlorizin functions as a competitive inhibitor of sodium-glucose cotransporters, binding to the same site as phlorizin. Its affinity for the glucose transporter has been characterized in brush border membrane vesicles.

Inhibitory Activity:

The inhibitory constant (K_i) of **4-Azidophlorizin** for the glucose transporter in rat kidney brush border membranes has been determined to be in the range of 3.2 to 5.2 μ M^[1]. This affinity is comparable to that of phlorizin itself in this model system. It is important to note that the affinity can vary between species, with a reportedly lower affinity for the transporter in rabbits^[1]. While

specific K_i values for SGLT1 and SGLT2 isoforms are not readily available in the public domain, its utility as a photoaffinity label for the intestinal Na^+ ,D-glucose transporter (SGLT1) has been demonstrated[2].

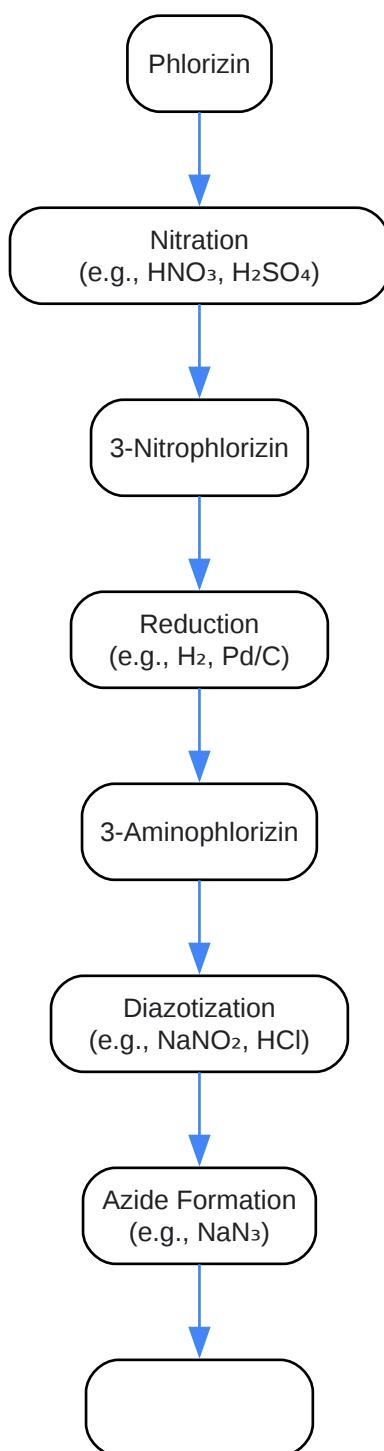
For comparison, other well-characterized SGLT inhibitors exhibit a range of affinities and selectivities. For instance, canagliflozin has reported K_i values of approximately 650 nM for SGLT1 and is a highly selective SGLT2 inhibitor[3]. Sotagliflozin, a dual SGLT1/SGLT2 inhibitor, shows selectivity for SGLT2 over SGLT1.

Experimental Protocols

Synthesis of 4-Azidophlorizin

The synthesis of **4-Azidophlorizin** is typically achieved through a multi-step process starting from phlorizin. A general synthetic scheme involves the nitration of phlorizin, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide.

Workflow for the Synthesis of **4-Azidophlorizin**:



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Caption: Synthetic pathway for **4-Azidophlorizin** from phlorizin.

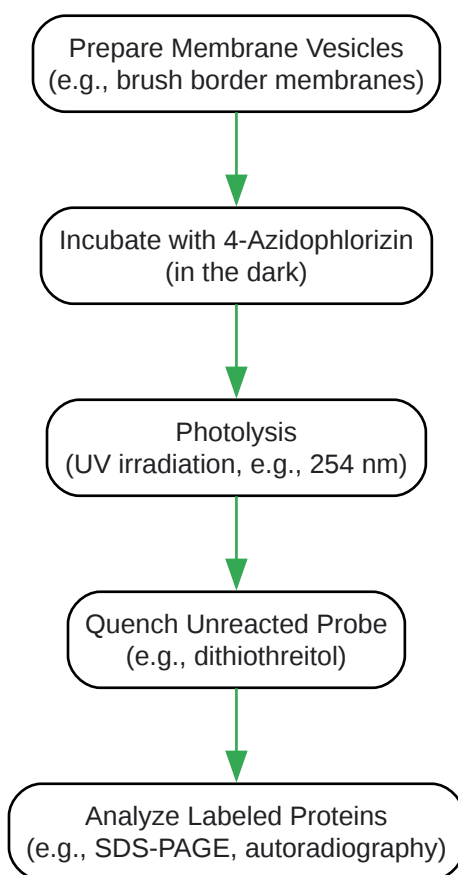
Detailed Protocol (General Procedure):

- **Step 1: Synthesis of 3-Nitrophlorizin:** Phlorizin is carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce a nitro group at the 3-position of the A-ring.
- **Step 2: Synthesis of 3-Aminophlorizin:** The resulting 3-nitrophlorizin is then subjected to a reduction reaction. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents like tin(II) chloride in hydrochloric acid. This step converts the nitro group to an amino group.
- **Step 3: Synthesis of 4-Azidophlorizin:** The 3-aminophlorizin is converted to a diazonium salt by treatment with a solution of sodium nitrite in a strong acid (e.g., hydrochloric acid) at 0-5°C. The unstable diazonium salt is then immediately reacted with sodium azide to yield **4-Azidophlorizin**. The product is then purified, typically by chromatography.

Photoaffinity Labeling of Glucose Transporters

4-Azidophlorizin is used to covalently label glucose transporters upon photoactivation. The aryl azide group, when exposed to UV light, forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds of the protein, forming a stable covalent linkage.

Workflow for Photoaffinity Labeling:



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Caption: General workflow for photoaffinity labeling of glucose transporters.

Detailed Protocol:

- Preparation of Biological Sample: Isolate membrane vesicles (e.g., intestinal or renal brush border membranes) containing the target glucose transporters.
- Incubation: Incubate the membrane preparation with **4-Azidophlorizin** in a suitable buffer in the dark to allow for binding to the transporter. To determine the specificity of labeling, a control experiment should be performed in the presence of an excess of a non-photoreactive competitor, such as phlorizin or D-glucose.
- Photoactivation: Irradiate the sample with UV light at a wavelength that activates the azide group (typically around 254 nm) for a specified period on ice. The reactive nitrene generated will covalently bind to the transporter protein at or near the binding site.

- Quenching: After photolysis, quench any unreacted nitrene by adding a scavenger molecule, such as dithiothreitol (DTT).
- Analysis: The covalently labeled proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled protein can be identified by autoradiography (if a radiolabeled version of **4-Azidophlorizin** was used) or by Western blotting using an antibody against the transporter of interest.

Spectroscopic and Photochemical Data

The characterization of **4-Azidophlorizin** relies on various spectroscopic techniques. While a complete public dataset is not readily available, the expected spectral features are outlined below.

Expected Spectroscopic Data:

Technique	Expected Features
^1H NMR	Signals corresponding to the aromatic protons of the A and B rings, the protons of the glucosyl moiety, and the aliphatic protons of the propanone linker. The introduction of the azide group on the B-ring would cause a shift in the signals of the adjacent aromatic protons compared to phlorizin.
^{13}C NMR	Resonances for the carbons of the two aromatic rings, the carbonyl group, the glucosyl unit, and the aliphatic chain.
FTIR	A characteristic strong absorption band for the azide (N_3) stretching vibration, typically observed in the range of $2100\text{--}2160\text{ cm}^{-1}$. Other prominent peaks would include those for O-H stretching (hydroxyl groups), C=O stretching (ketone), and C-O stretching (ether and alcohol).
UV-Vis	The UV-Vis absorption spectrum is expected to show characteristic peaks for the phlorizin backbone with a potential shift or additional band due to the azido-phenyl group. Aryl azides typically exhibit a strong absorption band in the UV region.

Photochemical Properties:

Quantitative photochemical data such as the molar extinction coefficient (ϵ) and quantum yield (Φ) are essential for optimizing photoaffinity labeling experiments. While specific values for **4-Azidophlorizin** are not widely reported, aryl azides generally have molar extinction coefficients in the range of 10^3 to $10^4\text{ M}^{-1}\text{cm}^{-1}$ at their absorption maximum. The quantum yield for nitrene formation upon photolysis is a critical parameter that influences the efficiency of labeling.

Conclusion

4-Azidophlorizin remains a valuable chemical probe for the study of sodium-glucose cotransporters. Its ability to bind with high affinity and to covalently label its target upon photoactivation provides a powerful method for identifying and characterizing these important membrane proteins. This guide has summarized the key chemical, physical, and biological properties of **4-Azidophlorizin** and provided an overview of its synthesis and application. Further detailed characterization of its isoform-specific inhibitory activity and its photochemical properties will undoubtedly enhance its utility in the ongoing research of glucose transport and the development of related therapeutics.

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